Cas no 2137450-01-0 (1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid)

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-657703
- 2137450-01-0
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid
- 4-Methoxy-piperidine-1,2-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester
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- Inchi: 1S/C22H23NO5/c1-27-14-10-11-23(20(12-14)21(24)25)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)
- InChI Key: MNGJVCMDPQPHPT-UHFFFAOYSA-N
- SMILES: O(C)C1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C(=O)O)C1
Computed Properties
- Exact Mass: 381.15762283g/mol
- Monoisotopic Mass: 381.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 76.1Ų
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657703-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 0.1g |
$554.0 | 2025-03-13 | |
Enamine | EN300-657703-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 1.0g |
$1599.0 | 2025-03-13 | |
Enamine | EN300-657703-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 2.5g |
$3136.0 | 2025-03-13 | |
Enamine | EN300-657703-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 10.0g |
$6882.0 | 2025-03-13 | |
Enamine | EN300-657703-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 0.5g |
$1249.0 | 2025-03-13 | |
Aaron | AR0286JF-50mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90% | 50mg |
$610.00 | 2025-02-17 | |
Aaron | AR0286JF-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90% | 2.5g |
$4337.00 | 2023-12-15 | |
Aaron | AR0286JF-5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90% | 5g |
$6407.00 | 2023-12-15 | |
Aaron | AR0286JF-250mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90% | 250mg |
$1114.00 | 2025-02-17 | |
Enamine | EN300-657703-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid |
2137450-01-0 | 90.0% | 0.05g |
$425.0 | 2025-03-13 |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid
Introduction to 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid (CAS No. 2137450-01-0)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid, commonly referred to as Fmoc-Pip-Ome or simply Fmoc-piperidine derivative, is a highly specialized compound with the CAS registry number 2137450-01-0. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely recognized in the field of organic synthesis and peptide chemistry. The presence of the Fmoc group at the 1-position and the methoxy substituent at the 4-position of the piperidine ring introduces unique chemical properties, making this compound a valuable tool in various research and industrial applications.
The structure of this compound is characterized by its piperidine backbone, which serves as a versatile platform for further functionalization. The Fmoc group, attached via a methylene bridge at the nitrogen atom, acts as a protecting group for the amine functionality. This feature is particularly significant in peptide synthesis, where Fmoc groups are used to control reactivity during multi-step synthesis processes. The methoxy group at the 4-position introduces electron-donating effects, influencing the electronic properties of the molecule and potentially enhancing its reactivity in certain reactions.
Recent advancements in synthetic chemistry have led to innovative methods for synthesizing this compound. Researchers have explored various strategies, including microwave-assisted synthesis and catalytic approaches, to optimize the production process. These methods not only improve yield but also enhance the purity of the final product, which is critical for its application in sensitive chemical reactions.
In terms of applications, this compound has found significant utility in peptide synthesis and drug discovery. The Fmoc group's compatibility with solid-phase synthesis techniques makes it an ideal candidate for constructing complex peptide sequences. Additionally, its use as an intermediate in medicinal chemistry has been documented in several studies aimed at developing novel therapeutic agents. For instance, recent research has highlighted its role in creating bioactive molecules with potential anti-cancer and anti-inflammatory properties.
The incorporation of this compound into materials science has also been explored. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials development. Researchers have investigated its potential as a building block for constructing functional polymers and self-assembling nanostructures.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound with unprecedented precision. These advancements have enabled scientists to gain deeper insights into its molecular structure and reactivity under various conditions.
In conclusion, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid (CAS No. 2137450-01-0) stands out as a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and analytical techniques, positions it as a valuable asset in both academic research and industrial development.
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